molecular formula C20H20N2O2S B298360 5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298360
M. Wt: 352.5 g/mol
InChI Key: ZODIGRFCXSBRCX-HLEBVGASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EBT, is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities through the interaction with cellular targets, such as enzymes and receptors. In antimicrobial activity, this compound has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and β-glucan synthase. In anticancer activity, this compound has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and Akt.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In antimicrobial activity, this compound has been shown to disrupt the cell membrane integrity of bacterial and fungal cells, leading to cell death. In anticancer activity, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. Moreover, this compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, this compound exhibits significant biological activities at low concentrations, making it a potent tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It is relatively unstable in aqueous solutions, which may limit its use in some applications. Moreover, this compound exhibits some toxicity towards mammalian cells, which may restrict its use in in vivo studies.

Future Directions

There are several future directions for the research on 5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical applications. In material science, further studies are needed to explore the potential applications of this compound-based metal complexes in catalysis and sensing. Moreover, further studies are needed to investigate the environmental and toxicological effects of this compound and its derivatives. Overall, this compound holds great promise for various applications and warrants further investigation.

Synthesis Methods

The synthesis of 5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through the reaction between 3-ethoxybenzaldehyde and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of phenylhydrazine. The reaction occurs through the formation of a Schiff base, which is subsequently cyclized to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.

Scientific Research Applications

5-(3-Ethoxybenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Moreover, this compound has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In material science, this compound has been used as a ligand for the synthesis of metal complexes. The resulting metal complexes have been shown to exhibit catalytic activity towards various organic transformations, such as oxidation, reduction, and C-C coupling reactions. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(5E)-5-[(3-ethoxyphenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-3-22-19(23)18(14-15-9-8-12-17(13-15)24-4-2)25-20(22)21-16-10-6-5-7-11-16/h5-14H,3-4H2,1-2H3/b18-14+,21-20?

InChI Key

ZODIGRFCXSBRCX-HLEBVGASSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)OCC)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.